N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide
Description
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)pivalamide is a synthetic amide compound featuring a biphenyl moiety, a 2-hydroxypropyl linker, and a pivalamide (2,2-dimethylpropanamide) group. The bulky pivalamide substituent may confer metabolic stability by sterically hindering enzymatic degradation. This compound is structurally analogous to nonsteroidal anti-inflammatory drug (NSAID) derivatives, such as flurbiprofen-based amides, but its specific pharmacological profile remains underexplored in the literature.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)18(22)21-14-20(4,23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHDEKBCYEQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide typically involves the reaction of 4-biphenylcarboxylic acid with 2-amino-2-hydroxypropane in the presence of pivaloyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and pivalamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structure-Activity Relationships (SAR)
- Biphenyl Core : Critical for hydrophobic interactions with biological targets (e.g., cyclooxygenases in NSAIDs). Fluorination (as in and ) may enhance binding affinity and block oxidative metabolism.
- Amphetamine/tryptamine (): Introduce basic nitrogen atoms, altering pharmacokinetics (e.g., blood-brain barrier penetration).
- Hydroxypropyl Linker: Unique to the target compound, this group may improve aqueous solubility compared to non-polar analogs but could also serve as a site for phase II metabolism (e.g., glucuronidation).
Pharmacokinetic and Toxicological Considerations
- Metabolism: Fluorinated analogs () resist CYP450-mediated oxidation, enhancing stability. Pivalamide metabolism releases pivalic acid, which may deplete carnitine reserves—a known toxicity risk in prodrugs .
- Solubility : The hydroxyl group in the target compound likely improves water solubility compared to fully hydrophobic analogs (e.g., biphenyl esters in ).
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide is an organic compound with a complex structure that includes a biphenyl group, a hydroxypropyl group, and a pivalamide moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉NO₂
- Molecular Weight : 247.32 g/mol
- CAS Number : 1396801-73-2
This compound's unique structural features contribute to its biological interactions and mechanisms of action.
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. The biphenyl group can engage in hydrophobic interactions with proteins, while the hydroxypropyl and pivalamide groups may form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies have shown that biphenyl derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound. Below are summarized findings from notable research:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer effects of biphenyl derivatives; found significant cytotoxicity against various cancer cell lines. |
| Study 2 | Investigated anti-inflammatory properties; demonstrated inhibition of IL-6 and TNF-alpha production in vitro. |
| Study 3 | Assessed pharmacokinetics; showed favorable absorption and distribution characteristics in animal models. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2-Pyridyl)pivalamide | Contains pyridyl instead of biphenyl | Moderate anti-inflammatory activity |
| Pivalamide | Simpler structure | Limited biological activity |
This compound stands out due to its complex structure that imparts distinct chemical properties conducive to various biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
